Tetrachlorocatechol
Description
Properties
IUPAC Name |
3,4,5,6-tetrachlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBMVWQICIXSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022151 | |
| Record name | Tetrachlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-55-6 | |
| Record name | Tetrachlorocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,4,5,6-Tetrachlorocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRACHLOROCATECHOL | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29027 | |
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| Record name | 1,2-Benzenediol, 3,4,5,6-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrachlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenediol, 3,4,5,6-tetrachloro- | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TETRACHLOROCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5REG09UJO0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Mechanism and Catalytic Pathways
The photochemical degradation of pentachlorophenol (PCP) into tetrachlorocatechol leverages the synergistic effects of γ-Fe₂O₃ nanoparticles and oxalic acid. Under UV irradiation at 350 nm, PCP undergoes oxidative dechlorination, wherein hydroxyl radicals (·OH) generated from the Fenton-like reaction between Fe³⁺ and oxalic acid abstract chlorine atoms from the aromatic ring. This stepwise dechlorination preferentially targets the para- and ortho-positions, yielding TCC as the primary intermediate. The reaction proceeds as follows:
The role of γ-Fe₂O₃ extends beyond catalysis; its magnetic properties facilitate easy recovery and reuse, enhancing the method’s sustainability.
Experimental Optimization and Conditions
Critical parameters for maximizing TCC yield include pH, catalyst dosage, and irradiation time. Lan et al. (2016) demonstrated that a pH of 5.0 optimizes ·OH generation while minimizing iron precipitation. The following table summarizes the reaction conditions:
| Parameter | Value |
|---|---|
| PCP concentration | 0.0375 mM |
| γ-Fe₂O₃ dosage | 0.4 g L⁻¹ |
| Oxalic acid concentration | 0.1 M |
| Temperature | 30°C |
| UV wavelength | 350 nm (1.2 mW cm⁻² intensity) |
| Reaction time | 120 minutes |
Under these conditions, near-quantitative degradation of PCP is achieved, with TCC identified as the dominant product via high-performance liquid chromatography (HPLC). Post-reaction centrifugation at 4,500 rpm for 25 minutes ensures efficient separation of the catalyst from the aqueous phase.
Biological and Environmental Formation Pathways
Metabolic Degradation of Pentachlorophenol
In soil and microbial systems, PCP undergoes enzymatic dechlorination via cytochrome P450 enzymes, producing TCC as a transient metabolite. Sphingobium chlorophenolicum, a soil bacterium, employs ortho-dechlorinases to sequentially remove chlorine atoms, though this pathway is less relevant for industrial synthesis due to low yields and slow kinetics.
Comparative Analysis of Synthesis Methods
Efficiency and Sustainability Metrics
The photochemical method outperforms biological routes in both reaction rate (120 minutes vs. days) and yield (>95% vs. <50%). However, its reliance on UV irradiation increases energy costs, necessitating advances in visible-light-active catalysts. Flow reactor systems, while scalable, require pre-synthesized TCC, shifting the burden to upstream processes .
Chemical Reactions Analysis
Types of Reactions: Tetrachlorocatechol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrachloro-1,2-benzoquinone.
Reduction: Reduction reactions can convert it back to catechol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products:
Oxidation: Tetrachloro-1,2-benzoquinone.
Reduction: Catechol derivatives.
Substitution: Various substituted catechols depending on the reagent used.
Scientific Research Applications
Environmental Remediation
Phytoremediation
TCC is identified as a primary metabolite of pentachlorophenol (PCP), which is commonly used in wood preservation and as a biocide. Studies have shown that TCC can be utilized in phytoremediation processes, where plants are employed to absorb and detoxify pollutants from the environment. For instance, research highlighted the role of TCC in enhancing the degradation of PCP in plant cell cultures, thereby aiding in the cleanup of contaminated sites .
Bioremediation
TCC has been studied for its potential in bioremediation strategies aimed at degrading chlorinated aromatic compounds. It serves as an intermediate in the microbial degradation pathways of PCP, facilitating the breakdown of more complex chlorinated compounds into less harmful substances . This application is particularly relevant in environments polluted by industrial activities.
Biocidal Applications
Synergistic Cytotoxicity
Research indicates that TCC exhibits synergistic cytotoxic effects when combined with sodium azide against Escherichia coli. The combination leads to significant bacterial cell death, suggesting potential applications in developing new antimicrobial agents . The mechanism involves the accumulation of toxic intermediates within bacterial membranes, resulting in cellular dysfunction.
Inhibition of Ureases
TCC has been investigated for its ability to inhibit ureases, enzymes that catalyze the hydrolysis of urea. This property is significant for agricultural applications where urease inhibitors can enhance nitrogen use efficiency in crops . The inhibition mechanism involves TCC's interaction with the enzyme's active site, which could lead to improved crop yields and reduced environmental nitrogen pollution.
Chemical Synthesis
TCC serves as a valuable building block in organic synthesis. It can be utilized to produce various chlorinated compounds through electrophilic substitution reactions. Its structural similarity to catechol allows it to participate in reactions that yield complex organic molecules with potential applications in pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
Tetrachlorocatechol exerts its effects through several mechanisms:
Enzyme Inhibition: It inhibits ureases and other enzymes by binding to their active sites.
Redox Reactions: It participates in redox reactions, generating reactive oxygen species that can damage cellular components.
Membrane Disruption: It can disrupt cellular membranes through its interaction with lipid bilayers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Key Insight : The number and position of chlorine atoms significantly alter electronic properties. This compound’s adjacent Cl substituents enhance charge delocalization, making it more stable in boron-catechol complexes than pyrocatechol .
Reactivity and Stability
- Oxidation Reactions: this compound is a minor product in MnO₂-mediated oxidation of PCP, alongside dimers and tetrachloro-hydroquinone. In contrast, dichlorocatechol is more readily oxidized in biological systems .
- Catechol Exchange Dynamics :
In amidoboronate complexes, this compound derivatives are thermodynamically favored over pyrocatechol due to superior charge delocalization. This stability prevents reverse exchange, unlike pyrocatechol, which is easily displaced .
Toxicity Profiles
Key Insight : this compound’s toxicity is concentration-dependent, with sublethal doses (0.1–0.3 ppm) accelerating respiration in salmon. Its structural similarity to PCP contributes to shared uncoupling effects but with lower acute toxicity .
Biological Activity
Tetrachlorocatechol (TCC), chemically known as 3,4,5,6-tetrachlorobenzene-1,2-diol, is a chlorinated aromatic compound that has garnered attention due to its significant biological activity and toxicity. This compound is primarily recognized as a metabolite of pentachlorophenol (PCP) and is frequently encountered in industrial effluents, particularly from kraft pulp mills. The following sections will detail its biological activities, including toxicity, environmental degradation, and metabolic pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₂Cl₄O₂ |
| Molecular Weight | 247.89 g/mol |
| Density | 1.8 ± 0.1 g/cm³ |
| Boiling Point | 309.1 ± 37.0 °C |
| Melting Point | 184-186 °C (dec.) |
| CAS Number | 1198-55-6 |
Toxicological Profile
This compound is classified as highly toxic, exhibiting significant acute and chronic effects on various organisms. Research has shown that TCC can induce oxidative stress and disrupt cellular functions.
Acute Toxicity Studies
A study conducted by Renner et al. evaluated the acute toxicities of several chlorinated compounds, including TCC, in mice. The findings indicated that TCC had a high mortality rate at lower doses compared to other compounds tested, highlighting its potent toxicological profile .
Ethological Responses in Aquatic Organisms
Mukherjee et al. investigated the effects of TCC on common carp (Cyprinus carpio). The study revealed that exposure to TCC resulted in altered swimming behavior and increased mortality rates, indicating significant impacts on fish health and behavior .
Environmental Impact and Degradation
This compound is not only a concern for direct toxicity but also for its persistence in the environment. Its degradation pathways have been studied extensively.
Microbial Degradation
Research has shown that certain bacterial strains can utilize TCC as a carbon source. For instance, Pseudomonas species have demonstrated the ability to mineralize tetrachlorobenzenes through chlorocatechol pathways. These bacteria convert TCC into less harmful metabolites via dioxygenase enzymes, which catalyze the initial degradation steps .
Metabolic Pathways
The metabolic pathways involving this compound are complex and involve several enzymatic reactions:
- Initial Attack : TCC undergoes dioxygenation by chlorocatechol 1,2-dioxygenase to form dihydrodiols.
- Rearrangement : These dihydrodiols can rearomatize to catechols or further degrade into various chlorinated intermediates.
- Final Products : The ultimate products of TCC degradation include chloromuconic acids and other non-toxic metabolites .
Case Study 1: Toxicity in Aquatic Environments
In a controlled laboratory setting, common carp were exposed to varying concentrations of TCC. The results showed that even at low concentrations (0.5 mg/L), significant behavioral changes were observed within 24 hours, with higher concentrations leading to rapid mortality .
Case Study 2: Bioremediation Potential
A mixed bacterial culture isolated from contaminated soil was tested for its ability to degrade TCC. The study found that under optimal conditions, the culture could reduce TCC levels by over 80% within 72 hours, demonstrating potential for bioremediation applications in polluted environments .
Q & A
Basic Research Questions
Q. How can the binding mode of tetrachlorocatechol to metal complexes be experimentally determined?
- Methodological Answer : Use UV/Vis titration to monitor spectral changes during ligand binding. For example, incremental additions of this compound to a copper(II) complex in acetonitrile reveal a new absorption band at 430 nm, accompanied by a decrease in d–d transition intensity. This suggests charge-transfer interactions and potential bidentate coordination . Crystallographic studies (when feasible) can further confirm binding modes, though oxidative degradation may complicate crystallization .
Q. What methods are used to assess microbial degradation pathways of this compound?
- Methodological Answer : Monitor chloride release stoichiometrically during bacterial growth (e.g., Pseudomonas chlororaphis RW71) to confirm dechlorination. Enzyme assays for chlorocatechol 1,2-dioxygenase activity in crude cell extracts can quantify degradation efficiency. Transient excretion of this compound in early growth phases suggests dioxygenase-mediated pathways .
Q. How do researchers monitor oxidative reactions involving this compound in catalytic studies?
- Methodological Answer : Track quinone formation via UV/Vis spectroscopy at 395 nm after adding this compound to metal complexes (e.g., bio-inspired Cu(II) complexes). Immediate color changes (blue to yellow) indicate substrate oxidation. Control experiments with electron-withdrawing substituents validate resistance to oxidation .
Advanced Research Questions
Q. How can contradictions in reported catalytic oxidation pathways of this compound be resolved?
- Methodological Answer : Investigate buffer composition effects (e.g., phosphate buffers) on reaction mechanisms. Phosphate may form peroxyphosphate intermediates or modify ionic strength, altering degradation rates. Compare results across studies using identical buffer conditions and substrate concentrations .
Q. What experimental strategies address discrepancies in enzyme activity toward this compound?
- Methodological Answer : Conduct substrate inhibition assays to identify non-Michaelis-Menten behavior. For example, chlorocatechol 1,2-dioxygenase shows high activity toward 3-chlorocatechol but low activity for this compound. Use kinetic modeling to distinguish between competitive inhibition and alternative pathways (e.g., spontaneous degradation) .
Q. How to explain unexpected products in oxidative dehalogenation of this compound?
- Methodological Answer : Perform mechanistic studies using single-crystal X-ray diffraction and EPR spectroscopy. For instance, green crystals from copper complex reactions revealed chloranilato ligands instead of intact this compound, indicating oxidative double dehalogenation. Validate pathways via isotopic labeling or intermediate trapping .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
